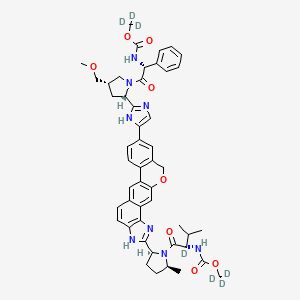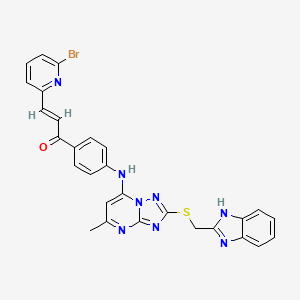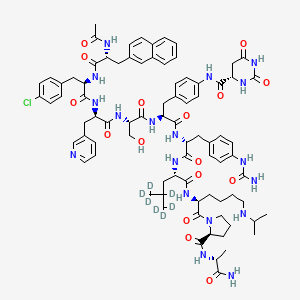
L-Arginine-1-13C hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine-1-13C hydrochloride: is a stable isotope-labeled form of L-Arginine hydrochloride. It is specifically labeled with carbon-13 at the first carbon position. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways, protein synthesis, and nitric oxide production. The stable isotope labeling allows for precise tracking and quantification in various biochemical assays.
准备方法
Synthetic Routes and Reaction Conditions: L-Arginine-1-13C hydrochloride can be synthesized through the incorporation of carbon-13 into the L-Arginine molecule. The process involves the use of carbon-13 labeled precursors in the biosynthesis of L-Arginine. The labeled L-Arginine is then converted to its hydrochloride salt form. The reaction conditions typically involve maintaining a controlled environment to ensure the incorporation of the isotope without any loss of its labeling efficiency .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into the L-Arginine molecule. The fermentation broth is then subjected to purification processes to isolate the labeled L-Arginine, which is subsequently converted to its hydrochloride salt form. The entire process is carried out under stringent quality control to ensure the purity and isotopic enrichment of the final product .
化学反应分析
Types of Reactions: L-Arginine-1-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitric oxide and L-citrulline.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: It can undergo substitution reactions where the amino or guanidino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include nitric oxide synthase enzymes, which catalyze the oxidation of L-Arginine to nitric oxide.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Various reagents, including alkylating agents, can be used to introduce different functional groups.
Major Products:
Oxidation: Nitric oxide and L-citrulline.
Reduction: Reduced forms of L-Arginine derivatives.
Substitution: Substituted L-Arginine derivatives with different functional groups.
科学研究应用
Chemistry: L-Arginine-1-13C hydrochloride is used in studies involving the synthesis and characterization of labeled compounds. It is also used in isotope dilution mass spectrometry for precise quantification of L-Arginine in complex mixtures.
Biology: In biological research, it is used to study metabolic pathways involving L-Arginine. The stable isotope labeling allows for tracking the incorporation and transformation of L-Arginine in various biological systems.
Medicine: this compound is used in clinical research to study the role of L-Arginine in nitric oxide production and its effects on vascular health. It is also used in studies involving the metabolism of L-Arginine in different disease states.
Industry: In the pharmaceutical industry, it is used in the development and testing of new drugs that target metabolic pathways involving L-Arginine. It is also used in the production of labeled standards for quality control and analytical testing .
作用机制
L-Arginine-1-13C hydrochloride exerts its effects primarily through its role as a precursor for nitric oxide synthesis. Nitric oxide synthase enzymes catalyze the conversion of L-Arginine to nitric oxide and L-citrulline. Nitric oxide is a potent vasodilator that plays a crucial role in regulating blood flow and vascular tone. The stable isotope labeling allows for precise tracking of the metabolic fate of L-Arginine in various biological systems .
相似化合物的比较
L-Arginine-13C6 hydrochloride: Labeled with carbon-13 at six positions.
L-Arginine-15N4 hydrochloride: Labeled with nitrogen-15 at four positions.
L-Arginine-13C6,15N4 hydrochloride: Labeled with both carbon-13 and nitrogen-15.
Uniqueness: L-Arginine-1-13C hydrochloride is unique in its specific labeling at the first carbon position, which allows for targeted studies of metabolic pathways involving this specific carbon atom. This specificity provides detailed insights into the biochemical transformations and interactions of L-Arginine that are not possible with other labeled forms .
属性
分子式 |
C6H15ClN4O2 |
|---|---|
分子量 |
211.65 g/mol |
IUPAC 名称 |
(2S)-2-amino-5-(diaminomethylideneamino)(113C)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i5+1; |
InChI 键 |
KWTQSFXGGICVPE-QSAHHTFWSA-N |
手性 SMILES |
C(C[C@@H]([13C](=O)O)N)CN=C(N)N.Cl |
规范 SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


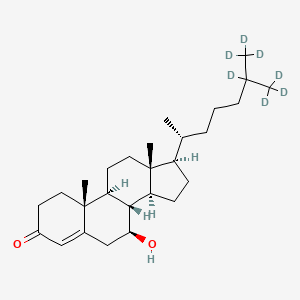
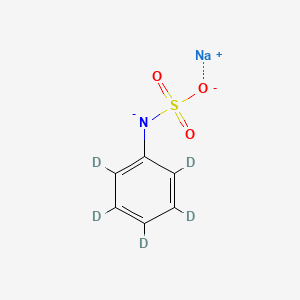

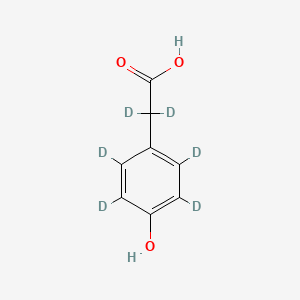
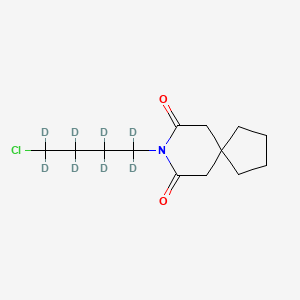
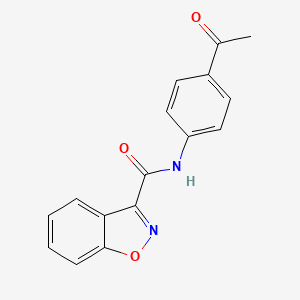
![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)
